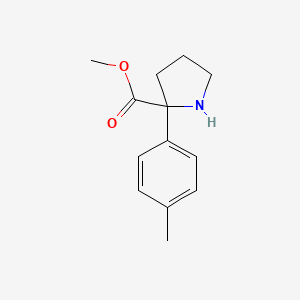

Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)13(12(15)16-2)8-3-9-14-13/h4-7,14H,3,8-9H2,1-2H3 |

InChI Key |

PLMPISOUDZWABT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCN2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol and methanol, and the reactions are carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Oxidation Reactions

The ester group and aromatic system in Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate are susceptible to oxidation under controlled conditions:

-

Ester Oxidation :

Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media convert the ester to a carboxylic acid. For example, under reflux with KMnO₄/H₂SO₄, the ester group oxidizes to yield 2-(4-methylphenyl)pyrrolidine-2-carboxylic acid. -

Aromatic Ring Oxidation :

The 4-methylphenyl group undergoes oxidation at the benzylic position (methyl group) using reagents like chromium trioxide (CrO₃) or tert-butyl hydroperoxide (TBHP), producing a 4-carboxyphenyl derivative .

Reduction Reactions

The ester group can be reduced to primary alcohols, while the pyrrolidine ring may undergo hydrogenation:

-

Ester Reduction :

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ester to 2-(4-methylphenyl)pyrrolidine-2-methanol. Yields depend on steric hindrance from the adjacent substituents. -

Catalytic Hydrogenation :

Hydrogen gas (H₂) with palladium on carbon (Pd/C) selectively reduces double bonds if present in modified derivatives, though the parent compound lacks unsaturation .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ester reduction | LiAlH₄, anhydrous ether, 0°C | 2-(4-methylphenyl)pyrrolidine-2-methanol |

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Concentrated HCl in refluxing ethanol cleaves the ester to 2-(4-methylphenyl)pyrrolidine-2-carboxylic acid . -

Basic Hydrolysis :

NaOH in aqueous methanol yields the sodium salt of the carboxylic acid .

Substitution Reactions

The pyrrolidine nitrogen and ester group participate in nucleophilic substitutions:

-

Amide Formation :

Reaction with ammonia or amines (e.g., methylamine) in methanol replaces the ester with an amide group, forming derivatives like 2-(4-methylphenyl)pyrrolidine-2-carboxamide. -

N-Alkylation :

The nitrogen in the pyrrolidine ring undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate (K₂CO₃).

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amide formation | NH₃, MeOH, 25°C | 2-(4-methylphenyl)pyrrolidine-2-carboxamide | |

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methyl-2-(4-methylphenyl)pyrrolidine-2-carboxylate |

Stereochemical Transformations

The chiral center at the second carbon allows for enantioselective reactions:

Scientific Research Applications

While "Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate" is not directly found in the search results, information on similar compounds can provide insights into its potential applications.

Here's a summary based on the provided search results:

Similar Compounds and Their Applications

- Ethyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate: This compound has applications in chemistry, biology, medicine, and industry.

- In chemistry , it serves as a building block for synthesizing complex molecules and as a reagent in organic synthesis.

- In biology , it is investigated for potential antimicrobial and anti-inflammatory properties.

- In medicine , it is explored for potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

- In industry , it is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

- Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate: This compound also has several applications in scientific research.

- In chemistry , it is used as a building block in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- In biology , it is investigated for its potential biological activities, such as anti-inflammatory and analgesic effects.

- In medicine , it is explored as a potential drug candidate for treating various diseases, including cancer and neurological disorders.

- In industry , it is utilized in developing new materials and as a catalyst in organic synthesis.

Potential Mechanisms of Action

- Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate: The mechanism of action may involve interaction with specific molecular targets in the body. It may exert effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators, or interact with neurotransmitter receptors in the brain, resulting in analgesic and neuroprotective effects.

Further Considerations

- NMDA Receptor Antagonists: Research on related compounds, such as the 4-chloro analog 1l , demonstrates potential as selective NMDA receptor antagonists . These compounds may have applications in treating conditions where NMDA receptor expression is elevated, such as in certain cancers (e.g., hepatocellular carcinoma, colon, prostate, and breast cancers) .

- Pyrovalerone Derivative: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) derivatives have been studied as selective inhibitors of dopamine and norepinephrine transporters, with limited effects on serotonin trafficking .

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key differentiation lies in its substituent pattern. Below is a comparative analysis with structurally related pyrrolidine carboxylates:

Key Observations:

- Substituent Position : The 2-position substitution in the target compound contrasts with analogs like the 5-position chlorophenyl in , which may alter steric hindrance and binding modes.

- Biological Implications : Sulfonamide and halogenated analogs () may exhibit stronger interactions with biological targets (e.g., enzymes) due to polar or electronegative groups.

Physicochemical Properties

- Melting Points : Analogs in exhibit melting points ranging from 146–173°C, influenced by substituent polarity. The target compound’s 4-methylphenyl group may lower its melting point compared to sulfonamide derivatives (e.g., 155–158°C for compound 7c in ).

- Solubility : The absence of polar groups (e.g., sulfonyl, hydroxyl) in the target compound suggests lower aqueous solubility compared to and analogs.

Biological Activity

Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 4-methylphenyl group and a carboxylate moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor, modulating biochemical pathways involved in inflammation and other physiological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.

- Receptor Interaction : It may bind to receptors affecting neurotransmitter release, which could be relevant for neuropharmacological applications .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies suggest that the compound can significantly reduce the production of pro-inflammatory mediators, such as prostaglandins, by inhibiting cyclooxygenase (COX) enzymes .

- Anticancer Potential : Preliminary investigations have highlighted its potential in cancer therapy by impacting cell viability and proliferation in various cancer cell lines .

- Neuropharmacological Effects : The compound's interaction with NMDA receptors suggests possible applications in treating neurological disorders characterized by excitotoxicity .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Anti-inflammatory Activity : A study demonstrated that treatment with the compound led to a significant decrease in PGE2 levels in murine models of inflammation, indicating its potential as an anti-inflammatory agent .

- Anticancer Activity Assessment : In vitro assays showed that the compound inhibited the growth of hepatocellular carcinoma cells, suggesting its potential utility in cancer therapy .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.